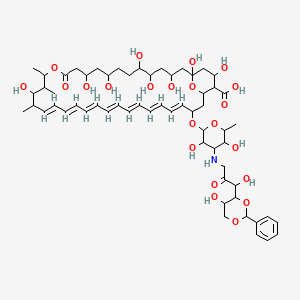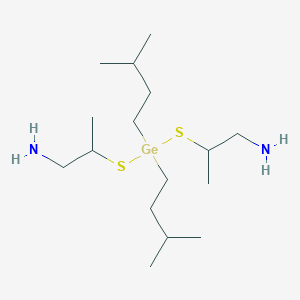
2,2'-((Diisopentylgermylene)dithio)bis(1-propylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine): is a complex organogermanium compound It features a germanium atom bonded to two diisopentyl groups and two sulfur atoms, which are further connected to propylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) typically involves the reaction of diisopentylgermanium dichloride with sodium sulfide, followed by the addition of 1-propylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the germanium center, potentially converting it to a lower oxidation state.
Substitution: The propylamine groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced germanium species.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) is used as a precursor for the synthesis of other organogermanium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions .
Biology: The compound’s potential biological applications include its use as a ligand in coordination chemistry, where it can form complexes with various metal ions. These complexes are studied for their potential biological activity and therapeutic applications .
Medicine: In medicine, research is ongoing to explore the compound’s potential as an anticancer agent, given its ability to interact with biological molecules and disrupt cellular processes .
Industry: Industrially, the compound is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials with unique properties .
Mécanisme D'action
The mechanism by which 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) exerts its effects is not fully understood. it is believed to involve the interaction of the germanium center with biological molecules, leading to the disruption of cellular processes. The sulfur atoms may also play a role in binding to metal ions and other targets, enhancing the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used as a reagent for detecting thiols.
Dithiobis(succinimidyl propionate): A crosslinking reagent used in protein chemistry.
Uniqueness: 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) is unique due to the presence of the germanium center, which imparts distinct chemical properties compared to other disulfides. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
91486-01-0 |
|---|---|
Formule moléculaire |
C16H38GeN2S2 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
2-[1-aminopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H38GeN2S2/c1-13(2)7-9-17(10-8-14(3)4,20-15(5)11-18)21-16(6)12-19/h13-16H,7-12,18-19H2,1-6H3 |
Clé InChI |
JHFUENZFLBFXCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Ge](CCC(C)C)(SC(C)CN)SC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



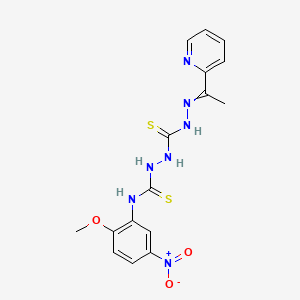

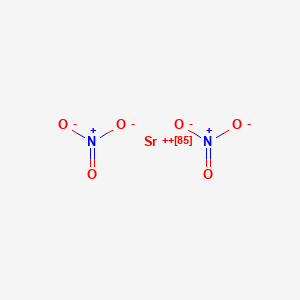

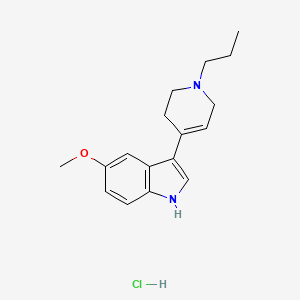

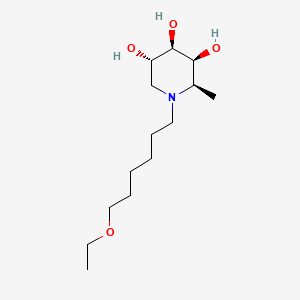
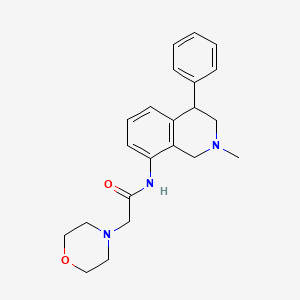
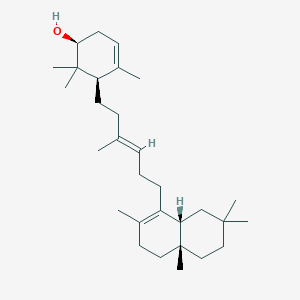
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)


